molecular formula C8H8ClNO3 B6244142 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid CAS No. 1784408-49-6

4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid

Cat. No.: B6244142
CAS No.: 1784408-49-6
M. Wt: 201.61 g/mol
InChI Key: MAMJSGMFWJMVMI-UHFFFAOYSA-N
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Description

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in various isomers such as Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), and Isonicotinic acid (4-pyridinecarboxylic acid) .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, Pinacol boronic esters can undergo catalytic protodeboronation utilizing a radical approach .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of 2-Chloro-6-methylpyridine-3-carboxylic acid is 162-164 °C (lit.) .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, 2-Chloro-6-methylpyridine-3-carboxylic acid has hazard statements H315 - H317 - H319 - H335 .

Future Directions

The future directions of a compound depend on its potential applications. For instance, 2-Chloro-6-methylpyridine-3-carboxylic acid may be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, required for the preparation of europium complex for staining the nucleolus of NIH 3T3, HeLa and HDF cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid involves the introduction of a chloro group, a methoxy group, and a carboxylic acid group onto a pyridine ring. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "2-methyl-6-chloropyridine", "sodium methoxide", "methyl iodide", "carbon dioxide", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 2-methyl-6-chloropyridine is treated with sodium methoxide in methanol to form 2-methyl-6-methoxypyridine.", "Step 2: 2-methyl-6-methoxypyridine is reacted with methyl iodide in the presence of sodium hydroxide to form 4-methoxy-3-methyl-6-iodopyridine.", "Step 3: 4-methoxy-3-methyl-6-iodopyridine is treated with carbon dioxide in the presence of copper sulfate and sodium bicarbonate to form 4-methoxy-3-methyl-6-carboxypyridine.", "Step 4: 4-methoxy-3-methyl-6-carboxypyridine is reacted with hydrochloric acid to form 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid.", "Step 5: The product is purified by recrystallization from water/ethanol mixture and dried to obtain the final product." ] }

CAS No.

1784408-49-6

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H8ClNO3/c1-4-3-5(9)7(13-2)6(10-4)8(11)12/h3H,1-2H3,(H,11,12)

InChI Key

MAMJSGMFWJMVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C(=O)O)OC)Cl

Purity

95

Origin of Product

United States

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